Methyl 3-amino-4-methyl-5-nitrobenzoate
Overview
Description
Methyl 3-amino-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, featuring an amino group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-methyl-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-methylbenzoate to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and iron powder with ammonium chloride in ethanol for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and ammonium chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder and ammonium chloride in ethanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives at the meta position relative to the nitro group.
Scientific Research Applications
Methyl 3-amino-4-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-amino-4-methyl-5-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 3-amino-4-nitrobenzoate: Lacks the methyl group at the 4-position.
Methyl 4-amino-3-methyl-5-nitrobenzoate: Has the amino and nitro groups at different positions.
Methyl 4-tert-butyl-3,5-dinitrobenzoate: Contains additional nitro groups and a tert-butyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns .
Properties
IUPAC Name |
methyl 3-amino-4-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJNEBQTJXTNJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356983 | |
Record name | methyl 3-amino-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72922-60-2 | |
Record name | methyl 3-amino-4-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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